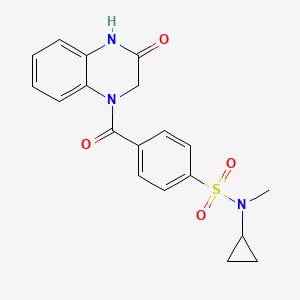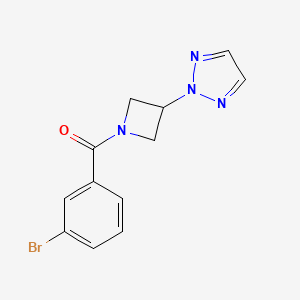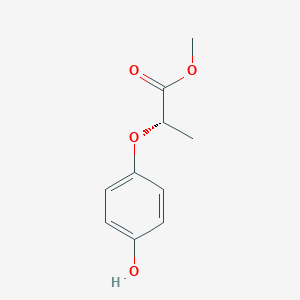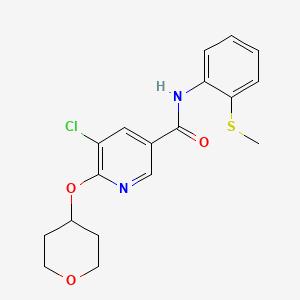
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as NSC 745887, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mechanism Of Action
The mechanism of action of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell growth, survival, and proliferation. 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in the regulation of cell cycle progression and gene expression. 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models of Parkinson's disease, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to improve motor function and reduce neuroinflammation. 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has also been shown to have antiviral activity against the hepatitis C virus by inhibiting viral replication.
Advantages And Limitations For Lab Experiments
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has some limitations, including its poor solubility in water and limited stability in solution. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Future Directions
There are several future directions for the study of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887. In cancer research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be further studied for its potential as a therapeutic agent in combination with other chemotherapy drugs. In infectious disease research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be studied for its potential as a therapeutic agent against other viral infections. In neurological disorder research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be studied for its potential as a therapeutic agent in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the mechanism of action of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be further elucidated through the use of biochemical and biophysical techniques.
Synthesis Methods
The synthesis of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 involves the reaction of 5-chloro-6-hydroxynicotinamide with 2-(methylthio)aniline in the presence of a suitable catalyst. The resulting intermediate is then reacted with tetrahydro-2H-pyran-4-ol and a dehydrating agent to yield the final product. The purity and yield of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 can be improved through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In infectious disease research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been found to have antiviral activity against the hepatitis C virus. In neurological disorder research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
5-chloro-N-(2-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25-16-5-3-2-4-15(16)21-17(22)12-10-14(19)18(20-11-12)24-13-6-8-23-9-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFIVQZJJJSEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777905.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
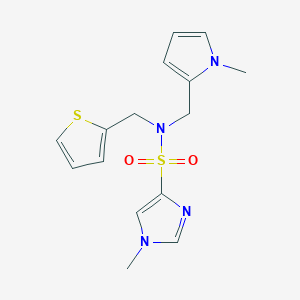
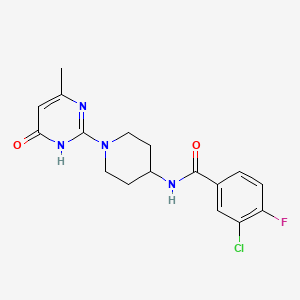
![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)
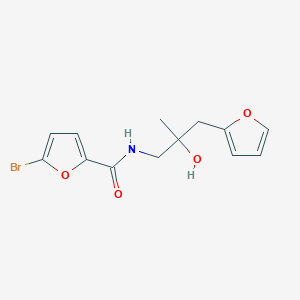
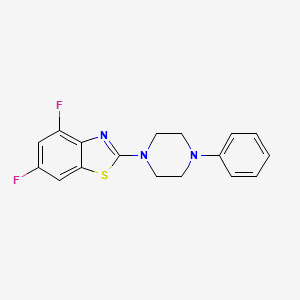
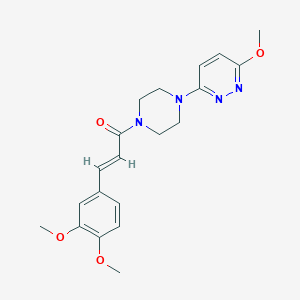
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)
